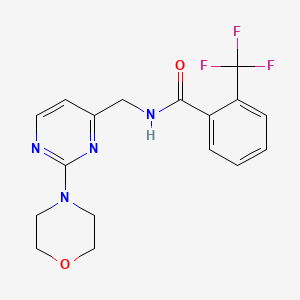
N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as MPT0G211, is a novel small molecule compound that has gained interest in recent years due to its potential therapeutic applications.
科学的研究の応用
Chemical Synthesis and Modification
N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is involved in the design and synthesis of various chemical compounds with potential biological activities. For example, similar structures have been synthesized to create histone deacetylase inhibitors with potential anticancer properties, indicating the role of such compounds in cancer treatment research (Zhou et al., 2008). Additionally, derivatives containing morpholine moieties have been synthesized through Biginelli reactions, showcasing the versatility of these compounds in creating diverse chemical structures (Bhat et al., 2018).
Analytical Chemistry
In analytical chemistry, compounds with similar structures have been used in the development of methods for separating and identifying pharmaceutical substances and their related compounds, demonstrating their importance in ensuring drug purity and safety (Ye et al., 2012).
Biological Studies
Compounds with morpholine and benzamide moieties have been studied for their biological activities, such as antifungal effects. For instance, N-(Morpholinothiocarbonyl) benzamide derivatives have shown activity against fungal pathogens, highlighting their potential in developing new antifungal agents (Weiqun et al., 2005).
Drug Discovery and Development
The structure of N-((2-morpholinopyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is relevant in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents. For example, compounds with similar structures have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, contributing to the ongoing search for effective cancer treatments (Wang et al., 2015).
Antimicrobial Research
Research on pyrimidine-triazole derivatives derived from similar molecular frameworks has shown antimicrobial activity against selected bacterial and fungal strains, indicating the potential of such compounds in addressing microbial resistance issues (Majithiya & Bheshdadia, 2022).
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-4-2-1-3-13(14)15(25)22-11-12-5-6-21-16(23-12)24-7-9-26-10-8-24/h1-6H,7-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFAHOVGYKFWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
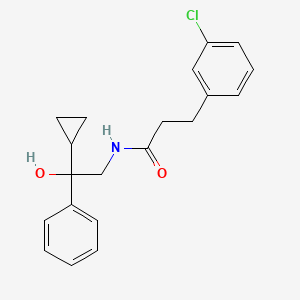
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
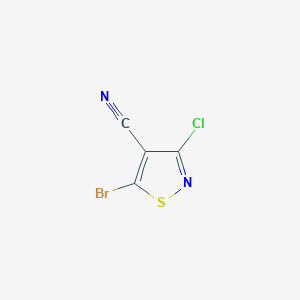

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
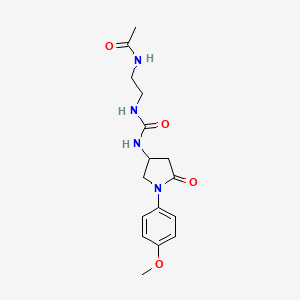
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
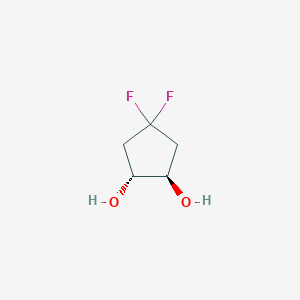
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)